molecular formula C3H6BFO2 B12615960 2-Fluoro-4-methyl-1,3,2-dioxaborolane CAS No. 915303-46-7

2-Fluoro-4-methyl-1,3,2-dioxaborolane

Katalognummer: B12615960
CAS-Nummer: 915303-46-7
Molekulargewicht: 103.89 g/mol
InChI-Schlüssel: OLZKVNXDIGYADP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-methyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C₃H₆BFO₂ It is a derivative of boronic acid and contains a fluorine atom, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methyl-1,3,2-dioxaborolane can be synthesized through a hydroboration reaction, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is typically rapid and proceeds with high selectivity. The synthesis involves the use of boron reagents and appropriate catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-methyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Fluoro-4-methyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound interacts with enzymes and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-1,3,2-dioxaborolane is unique due to its specific combination of a fluorine atom and a boronic ester group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in diverse reactions and form stable complexes with molecular targets sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

915303-46-7

Molekularformel

C3H6BFO2

Molekulargewicht

103.89 g/mol

IUPAC-Name

2-fluoro-4-methyl-1,3,2-dioxaborolane

InChI

InChI=1S/C3H6BFO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI-Schlüssel

OLZKVNXDIGYADP-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(O1)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.